

Protocol for Determining the Antifungal Susceptibility of Calcium Caprylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Calcium caprylate*

Cat. No.: *B13835145*

[Get Quote](#)

Application Note & Protocol Guide

For: Researchers, scientists, and drug development professionals engaged in the evaluation of novel antifungal agents.

Abstract

This document provides a comprehensive, technically detailed guide for determining the *in vitro* antifungal susceptibility of **calcium caprylate**. Recognizing the unique physicochemical properties of this medium-chain fatty acid salt, this guide furnishes two adapted protocols based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). We address critical considerations, including solubility, media interactions, and pH dependency, to ensure the generation of reproducible and reliable minimum inhibitory concentration (MIC) data. This application note is designed to equip researchers with the necessary framework to rigorously evaluate **calcium caprylate**'s antifungal potential.

Introduction: The Scientific Rationale for Testing Calcium Caprylate

Caprylic acid (octanoic acid), a medium-chain fatty acid, has long been recognized for its fungistatic and fungicidal properties.^{[1][2]} Its primary mechanism of action involves the disruption of the fungal cell membrane's integrity, leading to increased permeability and

subsequent leakage of intracellular contents.[3][4][5] This biophysical interaction makes it a compelling candidate for antifungal research, particularly in an era of growing resistance to conventional therapies.

Calcium caprylate, the salt of caprylic acid, offers potential advantages in formulation and delivery, acting as a stabilized form of the active fatty acid.[6] However, its efficacy is intrinsically linked to the release of the protonated caprylic acid, a process heavily influenced by the pH of the surrounding environment.[7][8] Standard antifungal susceptibility testing (AFST) protocols, while robust for conventional antifungals, require careful adaptation to accommodate the unique characteristics of compounds like **calcium caprylate**. This guide provides a validated framework for such adaptations, ensuring scientific integrity and data reliability.

Mechanism of Action: A Deeper Look

The antifungal activity of caprylic acid is pH-dependent. At a pH below its pKa (~4.8), the undissociated, protonated form of the fatty acid predominates. This lipophilic nature allows it to readily insert into the phospholipid bilayer of the fungal cell membrane. This insertion disrupts the membrane's fluidity and integrity, leading to cell death.[3][4][5] Consequently, the conditions of the *in vitro* assay, particularly the pH of the culture medium, are critical determinants of the observed antifungal activity.

Core Principles and Critical Considerations

Before proceeding to the detailed protocols, it is imperative to understand the key variables that can influence the outcomes of antifungal susceptibility testing for **calcium caprylate**.

Solubility and Stock Solution Preparation

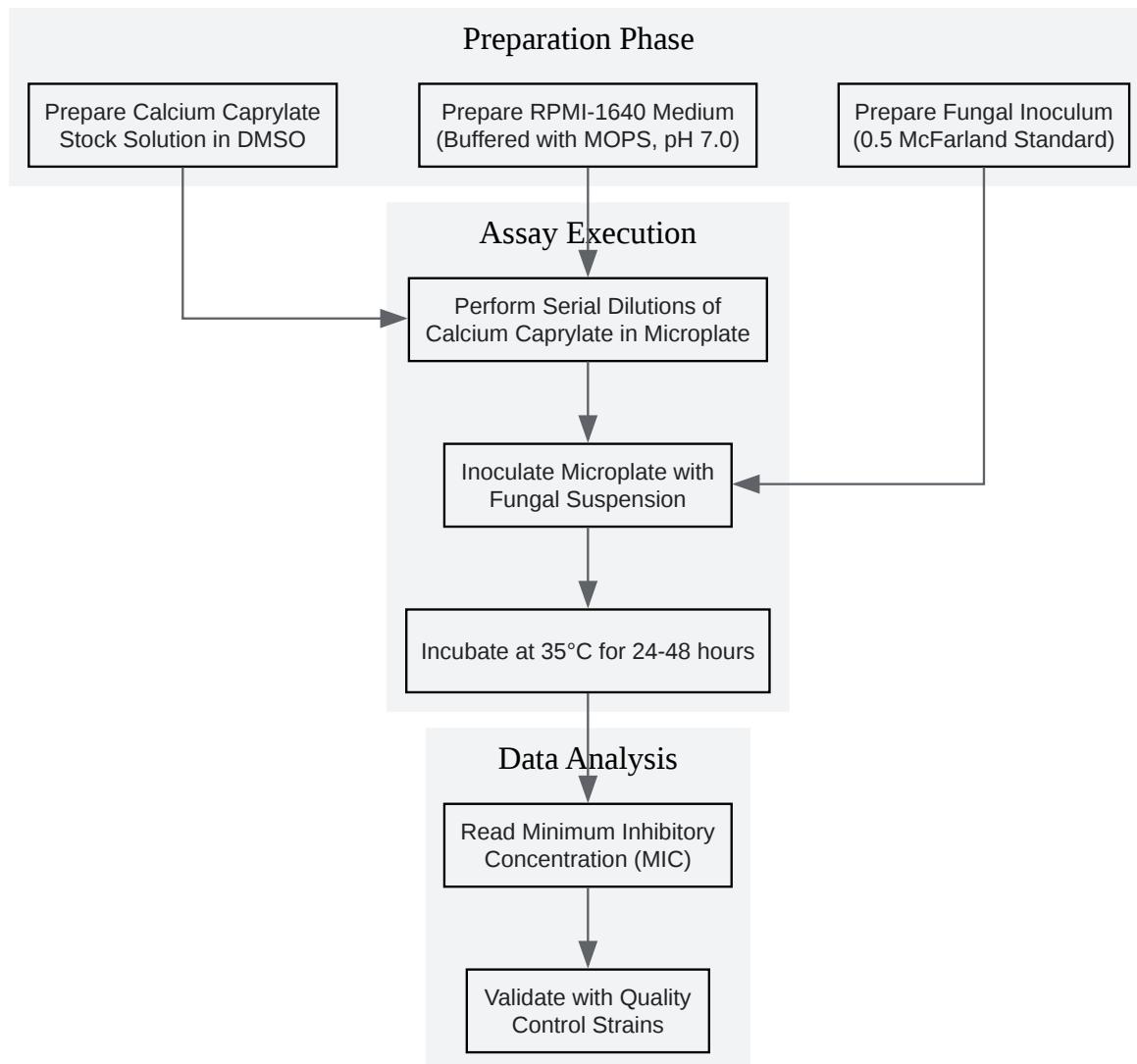
Calcium caprylate exhibits low solubility in aqueous solutions. Therefore, a suitable organic solvent is required to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent as it is endorsed by CLSI for agents with poor aqueous solubility and has been shown to have minimal impact on MIC values when used at appropriate concentrations.[9]

- Causality: The use of a solvent is necessary to achieve a homogenous stock solution at a concentration high enough for serial dilution. Failure to completely dissolve the compound

would lead to inaccurate and non-reproducible MICs.

Media Selection and Potential Interactions

The standard medium for antifungal susceptibility testing of yeasts, as recommended by both CLSI and EUCAST, is RPMI-1640 buffered to a pH of 7.0 with 3-(N-morpholino)propanesulfonic acid (MOPS).^{[4][10]} However, this medium presents two potential challenges for testing **calcium caprylate**:


- Phosphate Content: RPMI-1640 contains phosphate, which can react with calcium ions to form insoluble calcium phosphate, potentially reducing the bioavailable concentration of the test compound.^{[5][7][11]}
- MOPS Buffer: While effective at maintaining a stable pH, MOPS has been reported to interact with divalent cations like calcium, which could also affect the concentration of free **calcium caprylate** in the medium.
- Trustworthiness: To mitigate these risks, visual inspection for precipitation upon addition of the **calcium caprylate** stock solution to the medium is a critical quality control step.

pH Considerations

As the antifungal activity of caprylate is pH-dependent, maintaining a stable pH of 7.0 throughout the assay, as stipulated by CLSI and EUCAST guidelines, is crucial for inter-laboratory reproducibility. The MOPS buffer in the RPMI-1640 medium is designed to ensure this stability.

Experimental Workflow Overview

The following diagram outlines the general workflow for performing antifungal susceptibility testing of **calcium caprylate** using the broth microdilution method.

[Click to download full resolution via product page](#)

Caption: General workflow for broth microdilution antifungal susceptibility testing.

Detailed Protocol: Broth Microdilution Method (Adapted from CLSI M27 and EUCAST E.Def 7.4)

This protocol is designed for testing yeasts such as *Candida* spp. and *Cryptococcus* spp.

Materials

- **Calcium Caprylate** powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- RPMI-1640 medium with L-glutamine, without sodium bicarbonate
- MOPS (3-(N-morpholino)propanesulfonic acid)
- Sterile, deionized water
- Fungal isolates and recommended Quality Control (QC) strains (e.g., *Candida parapsilosis* ATCC 22019, *Candida krusei* ATCC 6258)
- Sterile 0.85% saline
- Sterile, 96-well, U-bottom microtiter plates
- Spectrophotometer and ancillary laboratory equipment

Reagent Preparation

- RPMI-1640 Test Medium: Prepare the medium according to the manufacturer's instructions, supplementing with MOPS to a final concentration of 0.165 M and adjusting the pH to 7.0 ± 0.1 with 1 M NaOH. Sterilize by filtration.
- **Calcium Caprylate** Stock Solution (10 mg/mL):
 - Accurately weigh 10 mg of **calcium caprylate** powder.
 - Dissolve in 1 mL of sterile DMSO.
 - Vortex thoroughly to ensure complete dissolution. This will be your 100x stock solution for the highest concentration tested (100 μ g/mL).
 - Note: The final concentration of DMSO in the test wells should not exceed 1% (v/v) to avoid any intrinsic antifungal effects.[12]

Inoculum Preparation

- Subculture the fungal isolates onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
- Select several well-isolated colonies and suspend them in sterile 0.85% saline.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer at 530 nm. This corresponds to approximately $1-5 \times 10^6$ CFU/mL for yeasts.
- Dilute this adjusted suspension 1:1000 in the RPMI-1640 test medium to achieve a final inoculum density of $1-5 \times 10^3$ CFU/mL.

Microdilution Plate Preparation

- Add 100 μ L of RPMI-1640 test medium to all wells of a 96-well microtiter plate.
- Add 2 μ L of the 10 mg/mL **calcium caprylate** stock solution to the first well of each row to be tested. This will result in an initial concentration of 200 μ g/mL.
- Perform a 1:2 serial dilution by transferring 100 μ L from the first well to the second, mixing, and repeating across the plate to the desired final concentration. Discard the final 100 μ L from the last well. This will create a concentration gradient (e.g., 100, 50, 25, ... μ g/mL).
- Include a solvent control well containing 1% DMSO in RPMI-1640 and a growth control well with no compound.

Inoculation and Incubation

- Inoculate each well (except for the sterility control) with 100 μ L of the prepared fungal inoculum. The final volume in each well will be 200 μ L.
- Seal the plates or place them in a humidified chamber to prevent evaporation.
- Incubate the plates at 35°C for 24-48 hours.

MIC Determination

- The MIC is defined as the lowest concentration of **calcium caprylate** that causes a significant inhibition of growth (typically $\geq 50\%$ reduction) compared to the growth control.
- Reading can be done visually with the aid of a reading mirror or spectrophotometrically at 530 nm.

Parameter	CLSI M27 Guideline	Adaptation for Calcium Caprylate	Rationale for Adaptation
Solvent	Water for soluble, DMSO for insoluble agents	DMSO	Low aqueous solubility of calcium caprylate.
Final Solvent Conc.	$\leq 1\%$	$\leq 1\%$	To avoid solvent-induced fungal inhibition. [12]
Medium	RPMI-1640 + MOPS (pH 7.0)	RPMI-1640 + MOPS (pH 7.0)	Adherence to international standards for comparability.
Precipitation Check	Not explicitly stated	Visual inspection of wells after adding stock solution	To ensure the compound remains in solution and is bioavailable.
Controls	Growth and sterility controls	Growth, sterility, and solvent controls	To isolate the effect of calcium caprylate from any potential solvent effect.

Detailed Protocol: Disk Diffusion Method (Adapted from CLSI M44)

The disk diffusion method is a simpler, qualitative alternative to broth microdilution.

Materials

- **Calcium caprylate**
- DMSO
- Sterile, blank paper disks (6 mm diameter)
- Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (GMB)
- Fungal isolates and QC strains
- Standard laboratory equipment

Procedure

- Prepare GMB Agar Plates: Pour the agar to a uniform depth of 4 mm in sterile Petri dishes.
- Prepare Inoculum: Prepare a fungal suspension equivalent to a 0.5 McFarland standard in sterile saline.
- Inoculate Plates: Dip a sterile cotton swab into the inoculum and streak the entire surface of the agar plate evenly in three directions. Allow the plate to dry for 5-15 minutes.
- Prepare **Calcium Caprylate** Disks:
 - Prepare a high-concentration stock solution of **calcium caprylate** in DMSO (e.g., 20 mg/mL).
 - Apply a precise volume (e.g., 10 µL) to each blank paper disk to achieve the desired amount of compound per disk (e.g., 200 µg).
 - Allow the solvent to evaporate completely in a sterile environment.
 - Prepare solvent control disks with DMSO only.
- Apply Disks: Place the prepared **calcium caprylate** and control disks onto the inoculated agar surface, pressing gently to ensure full contact.
- Incubation: Invert the plates and incubate at 35°C for 20-24 hours.

- Measure Zones of Inhibition: Measure the diameter of the zone of complete or marked reduction in growth around each disk to the nearest millimeter.

Data Interpretation, Quality Control, and Troubleshooting

Quality Control

- QC Strains: Always include recommended QC strains such as *C. parapsilosis* ATCC 22019 and *C. krusei* ATCC 6258. The resulting MICs or zone diameters for these strains should fall within the established ranges for standard antifungal agents to validate the assay's performance. While specific QC ranges for **calcium caprylate** do not exist, consistent results for these strains indicate proper technique.
- Solvent Control: The solvent control well/disk should show no inhibition of fungal growth.
- Growth Control: The growth control well must show robust turbidity.

Troubleshooting

Problem	Possible Cause	Solution
Precipitate in wells	Poor solubility; interaction with media components.	Ensure complete dissolution in DMSO stock. Prepare a fresh stock solution. Visually inspect wells upon addition of the stock.
No fungal growth in control well	Inoculum too dilute; non-viable organism.	Re-prepare inoculum and verify cell density. Use a fresh subculture of the organism.
Inconsistent MIC results	Inaccurate pipetting; incomplete dissolution of compound.	Calibrate pipettes. Ensure thorough mixing during serial dilutions. Vortex stock solution before use.
Inhibition in solvent control	DMSO concentration is too high.	Ensure the final DMSO concentration does not exceed 1%.

Conclusion

The protocols detailed in this application note provide a robust framework for the in vitro antifungal susceptibility testing of **calcium caprylate**. By adapting standardized CLSI and EUCAST methodologies to account for the compound's unique chemical properties, researchers can generate reliable and reproducible data. Careful attention to solubility, potential media interactions, and rigorous quality control are paramount to obtaining meaningful results that can confidently guide further research and development efforts.

References

- Ghannoum, M. A., & Isham, N. (2014). Comparison of MICs of Fluconazole and Flucytosine When Dissolved in Dimethyl Sulfoxide or Water. *Antimicrobial Agents and Chemotherapy*, 58(5), 3071–3073. [\[Link\]](#)
- Espinel-Ingroff, A., et al. (2013). Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing by the EUCAST Methodology. *Antimicrobial Agents and Chemotherapy*, 57(11), 5859–5862. [\[Link\]](#)
- Jayamanne, V. S., & Dissanayake, D. M. S. C. (2021). Determination of Tolerance Limits of Dimethyl Sulfoxide (DMSO) on Selected *Candida* Strains for *Candida* Sensitivity Assays. *Journal of Antimicrobial Chemotherapy*, 40(5), 613-619. [\[Link\]](#)
- Denning, D. W., et al. (1997). Review Standardization of antifungal susceptibility testing. *Journal of Antimicrobial Chemotherapy*, 40(5), 613-619. [\[Link\]](#)
- Akram Randhawa, M. (2020). Influence of DMSO on antifungal activity during susceptibility testing in vitro.
- Li, Y., et al. (2023). Effect of various concentrations of common organic solvents on the growth and proliferation ability of *Candida glabrata* and their permissible limits for addition in drug susceptibility testing. *Frontiers in Microbiology*, 14, 1269385. [\[Link\]](#)
- CLSI. (2020). M60 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition.
- Espinel-Ingroff, A., et al. (2011). Quality Control Guidelines for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole Disk Diffusion Susceptibility Tests with Nonsupplemented Mueller-Hinton Agar (CLSI M51-A Document) for Nondermatophyte Filamentous Fungi. *Journal of Clinical Microbiology*, 49(7), 2568–2571. [\[Link\]](#)
- ResearchGate. (2014).
- Randhawa, M. A. (2006). The effect of dimethyl sulfoxide (DMSO) on the growth of dermatophytes. *Nihon Ishinkin Gakkai Zasshi*, 47(4), 313-318. [\[Link\]](#)
- Lewis, R. E., & Kontoyiannis, D. P. (2001). Antifungal Susceptibility Testing: Current Approaches. *Clinical Microbiology Reviews*, 14(4), 679–700. [\[Link\]](#)

- Rex, J. H., et al. (2001). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. *Clinical Microbiology Reviews*, 14(2), 395–416. [\[Link\]](#)
- Werner, E., Seibold, M., & Antweiler, E. (1993). Susceptibility testing of *Candida* species for fluconazole: the role of buffering in the agar dilution assay. *Mycoses*, 36(3-4), 125-130. [\[Link\]](#)
- Singh, S., et al. (2006). Antifungal susceptibility testing method for resource constrained laboratories. *Indian Journal of Medical Microbiology*, 24(4), 273-277. [\[Link\]](#)
- Scorzoni, L., et al. (2017). Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). *Future Microbiology*, 12, 1047–1060. [\[Link\]](#)
- Jadhav, A., et al. (2017). The Dietary Food Components Capric Acid and Caprylic Acid Inhibit Virulence Factors in *Candida albicans* Through Multitargeting. *Journal of Medicinal Food*, 20(11), 1083-1090. [\[Link\]](#)
- Caring Sunshine. (n.d.). Relationship: Fungal Infections and caprylic acid.
- Jordan, M. A., & Meletiadis, J. (2018). Modifications of antifungal susceptibility testing as suggested by CLSI document M27-A4: proposal for using different culture medium and buffer. *Diagnostic Microbiology and Infectious Disease*, 91(3), 245-251. [\[Link\]](#)
- Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [\[Link\]](#)
- Bhattacharyya, A., et al. (2020). Mechanistic Insight Into the Antifungal Effects of a Fatty Acid Derivative Against Drug-Resistant Fungal Infections. *Frontiers in Microbiology*, 11, 2115. [\[Link\]](#)
- Bae, Y. S., & Rhee, M. S. (2019). Short-Term Antifungal Treatments of Caprylic Acid with Carvacrol or Thymol Induce Synergistic 6-Log Reduction of Pathogenic *Candida albicans* by Cell Membrane Disruption and Efflux Pump Inhibition. *Cellular Physiology and Biochemistry*, 53(2), 285-300. [\[Link\]](#)
- FORTUNESTAR S&T. (n.d.). Bulk **Calcium Caprylate** (Calcium Octanoate).
- CLSI. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts.
- CLSI. (n.d.). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts.
- EUCAST. (n.d.). Fungi (AFST).
- CLSI/EUCAST. (2025). Modification of antimicrobial susceptibility testing methods. [\[Link\]](#)
- Shokri, H. (2016). The effect of medium-chain fatty acids as antifungal agents. *Current Opinion in Pharmacology*, 28, 10-15. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Comparative Evaluation of NCCLS M27-A and EUCAST Broth Microdilution Procedures for Antifungal Susceptibility Testing of Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modification of antimicrobial susceptibility testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of dimethyl sulfoxide (DMSO) on the growth of dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium Phosphate Precipitation | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. 钙在细胞培养中的应用 [sigmaaldrich.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing by the EUCAST Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Protocol for Determining the Antifungal Susceptibility of Calcium Caprylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13835145#protocol-for-testing-antifungal-susceptibility-to-calcium-caprylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com